Methyl 5,6-diaminonicotinate

Description

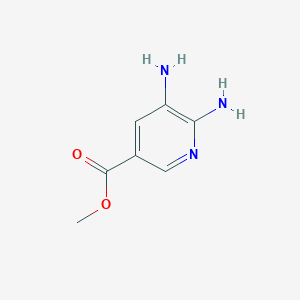

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5,6-diaminopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,8H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFTZZIOEVUOOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432789 | |

| Record name | METHYL 5,6-DIAMINONICOTINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104685-76-9 | |

| Record name | METHYL 5,6-DIAMINONICOTINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5,6-diaminopyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5,6-diaminonicotinate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5,6-diaminonicotinate is a pivotal chemical intermediate, primarily recognized for its role as a precursor in the synthesis of a diverse range of heterocyclic compounds, most notably the imidazo[4,5-b]pyridine scaffold. This structural motif is of significant interest in medicinal chemistry, forming the core of various therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its utility in the development of targeted therapies, including kinase and bromodomain inhibitors. Detailed experimental protocols for its synthesis and its conversion to bioactive molecules are presented, alongside a summary of its chemical and physical data. Furthermore, this document elucidates the role of imidazo[4,5-b]pyridine derivatives in modulating critical signaling pathways implicated in cancer and neuropathic pain.

Physicochemical Properties

This compound is a solid, typically appearing as yellow needle-like crystals.[1] A comprehensive summary of its known quantitative data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₉N₃O₂ | [2][3] |

| Molecular Weight | 167.17 g/mol | [2][3] |

| Melting Point | 154-155 °C | [1] |

| Purity | ≥95-97% | [2] |

| Appearance | Yellow needle-like crystals | [1] |

| Storage Conditions | 4°C, protect from light, inert atmosphere | [2] |

| Solubility | Soluble in methanol and ethanol | [1] |

| TPSA (Topological Polar Surface Area) | 91.23 Ų | [2][3] |

| LogP | 0.0326 | [2][3] |

| Hydrogen Bond Acceptors | 5 | [2][3] |

| Hydrogen Bond Donors | 2 | [2][3] |

| Rotatable Bonds | 1 | [2][3] |

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amine protons, and the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum would display resonances for the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring, and the methyl carbon of the ester group.

-

FT-IR: The infrared spectrum would likely exhibit characteristic absorption bands for N-H stretching of the amine groups, C=O stretching of the ester, C=C and C=N stretching of the pyridine ring, and C-O stretching of the ester.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (167.17 g/mol ).

Synthesis of this compound

The most commonly cited method for the synthesis of this compound is the reduction of its nitro precursor, methyl 6-amino-5-nitronicotinate.

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

Methyl 6-amino-5-nitronicotinate (1 g)

-

Methanol (10 ml)

-

5% Palladium on carbon (0.1 g)

-

Hydrogen gas

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve 1 gram of methyl 6-amino-5-nitronicotinate in 10 ml of methanol in a suitable reaction vessel.

-

Add 0.1 g of 5% palladium on carbon to the solution.

-

Subject the mixture to hydrogenation at room temperature and normal pressure until the stoichiometric amount of hydrogen has been absorbed.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the palladium catalyst by filtration.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Recrystallize the resulting residue from ethanol to yield this compound as yellow needle-like crystals.

-

The reported yield for this procedure is 0.8 g.[1]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Applications in the Synthesis of Bioactive Molecules

This compound is a valuable building block for the synthesis of imidazo[4,5-b]pyridines, a class of compounds with a wide range of biological activities. The diamino functionality of the precursor allows for cyclization reactions with various reagents to form the fused imidazole ring.

Synthesis of Imidazo[4,5-b]pyridine-based CDK9 Inhibitors

Imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription that is often dysregulated in cancer.

While a specific protocol starting from this compound to a named CDK9 inhibitor is not detailed in the provided search results, a general and widely used method for the synthesis of 2-substituted imidazo[4,5-b]pyridines from 2,3-diaminopyridine involves condensation with a carboxylic acid or its derivatives. This can be adapted for this compound.

Materials:

-

This compound

-

Appropriate carboxylic acid or aldehyde

-

Condensing agent (e.g., polyphosphoric acid (PPA), Eaton's reagent) or an oxidizing agent for aldehydes (e.g., Na₂S₂O₅)

-

Solvent (e.g., DMSO, DMF)

Procedure (Illustrative):

-

A mixture of this compound and a slight excess of the desired carboxylic acid is heated in a condensing agent like PPA at an elevated temperature.

-

Alternatively, for condensation with an aldehyde, this compound and the aldehyde can be reacted in a solvent such as DMSO in the presence of an oxidizing agent like sodium metabisulfite.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate solution).

-

The precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Role in Kinase and Bromodomain Inhibitor Development

-

CDK9 Inhibitors: As mentioned, imidazo[4,5-b]pyridine derivatives synthesized from this compound have shown significant potential as CDK9 inhibitors for cancer therapy.[6]

-

PAK4 Inhibitors: This scaffold is also a building block for inhibitors of p21-activated kinase 4 (PAK4), another important target in cancer.[7]

-

BET Inhibitors: Recent studies have explored imidazo[4,5-b]pyridine derivatives as potent and selective inhibitors of the Bromodomain and Extra-Terminal (BET) proteins, which are epigenetic readers implicated in neuropathic pain.[8]

Signaling Pathways

The therapeutic potential of imidazo[4,5-b]pyridine derivatives derived from this compound stems from their ability to modulate key signaling pathways.

CDK9 Signaling Pathway in Cancer

CDK9, in complex with its regulatory partner Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, promoting transcriptional elongation. In many cancers, there is an over-reliance on the continuous transcription of anti-apoptotic proteins like Mcl-1 and oncogenes like MYC. Inhibition of CDK9 by imidazo[4,5-b]pyridine derivatives leads to a decrease in the levels of these crucial survival proteins, ultimately inducing apoptosis in cancer cells.

Caption: CDK9 signaling pathway and its inhibition in cancer.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its straightforward synthesis and the biological significance of its derived imidazo[4,5-b]pyridine products make it a compound of high interest for researchers in drug discovery and development. The continued exploration of this scaffold is likely to yield novel therapeutic agents targeting a range of diseases, from cancer to neurological disorders. This guide has provided a foundational understanding of its synthesis, properties, and applications to aid in these future research endeavors.

References

- 1. prepchem.com [prepchem.com]

- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 104685-76-9|this compound|BLD Pharm [bldpharm.com]

- 5. 104685-76-9 | this compound | Esters | Ambeed.com [ambeed.com]

- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 1 H-Imidazo[4,5- b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 5,6-diaminonicotinate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5,6-diaminonicotinate, a key intermediate in the pharmaceutical and agrochemical industries. This document details its chemical properties, a validated synthesis protocol, and its role in the development of therapeutic agents.

Core Chemical and Physical Properties

This compound is a pyridine derivative with the following key identifiers and properties.

| Property | Value | Reference |

| CAS Number | 104685-76-9 | [1][2][3][4] |

| Molecular Formula | C₇H₉N₃O₂ | [1][2][3] |

| Molecular Weight | 167.17 g/mol | [1][2][3] |

| Synonyms | 5,6-DIAMINOPYRIDINE-3-CARBOXYLIC ACID METHYL ESTER; Methyl 5,6-diamino-3-pyridinecarboxylate; Methyl 2,3-diaminopyridine-5-carboxylate | [1][3] |

| Appearance | Yellow needle-like crystals | [1] |

| Melting Point | 154-155 °C | [1] |

| Purity | Typically ≥95% or ≥97% | [1] |

| Storage Conditions | Room temperature, protect from light, inert atmosphere | [1] |

Synthesis Protocol

A common and effective method for the synthesis of this compound is through the reduction of its nitro precursor, methyl 6-amino-5-nitronicotinate.

Experimental Protocol: Hydrogenation of Methyl 6-amino-5-nitronicotinate

Materials:

-

Methyl 6-amino-5-nitronicotinate (1.0 g)

-

Methanol (10 mL)

-

5% Palladium on carbon (Pd/C) (0.1 g)

-

Hydrogen gas (H₂)

-

Ethanol

Procedure:

-

Dissolve 1.0 g of methyl 6-amino-5-nitronicotinate in 10 mL of methanol in a suitable reaction vessel.

-

Carefully add 0.1 g of 5% palladium on carbon to the solution.

-

Subject the mixture to a hydrogen gas atmosphere at room temperature and normal pressure.

-

Monitor the reaction until the stoichiometric amount of hydrogen has been absorbed.

-

Upon completion, remove the catalyst by filtration.

-

Evaporate the solvent from the filtrate to obtain the crude product.

-

Recrystallize the resulting residue from ethanol to yield pure this compound.[1]

Expected Yield: 0.8 g of yellow needle-like crystals.[1]

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.

Pharmaceutical Intermediate

This compound is a vital intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure is particularly amenable to creating complex molecules with potential therapeutic applications. A notable example is its use in the synthesis of Zastaprazan, a pharmaceutical agent. It is also instrumental in the development of drugs targeting neurological disorders, specifically those involving nicotinic acetylcholine receptors.

Agrochemical Synthesis

In addition to its role in drug development, this compound is utilized in the production of agrochemicals, contributing to the creation of pesticides and herbicides.

Logical Workflow: From Intermediate to Application

The following diagram illustrates the logical progression from the synthesis of this compound to its primary applications.

Caption: Logical workflow for this compound.

References

An In-depth Technical Guide to Methyl 5,6-diaminonicotinate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5,6-diaminonicotinate is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, particularly the vicinal diamine substitution on the pyridine ring, make it a versatile precursor for the synthesis of a variety of complex heterocyclic systems. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and its application as a key intermediate in the development of novel therapeutics, with a focus on imidazopyridine derivatives.

Core Compound Information: this compound

The IUPAC name for this compound is This compound . It is also known by synonyms such as Methyl 5,6-diamino-3-pyridinecarboxylate and Methyl 2,3-diaminopyridine-5-carboxylate.[1][2][3] The structure of this compound is characterized by a pyridine ring with two amino groups at the 5- and 6-positions and a methyl ester group at the 3-position.

Structure:

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and computational data for this compound is presented in the table below. This information is crucial for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 104685-76-9 | [4][5] |

| Molecular Formula | C₇H₉N₃O₂ | [5] |

| Molecular Weight | 167.17 g/mol | [5] |

| Appearance | Yellow to Grey to Light Brown to Brown Solid | [4] |

| Melting Point | 154-155 °C | [6] |

| SMILES | O=C(C1=CC(N)=C(N)N=C1)OC | [5] |

| InChI Key | KZFTZZIOEVUOOT-UHFFFAOYSA-N | [7] |

| Topological Polar Surface Area (TPSA) | 91.23 Ų | [5] |

| logP | 0.0326 | [5] |

| Hydrogen Bond Acceptors | 5 | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Rotatable Bonds | 1 | [5] |

Spectroscopic data for the related compound, Methyl nicotinate, is available and can provide some reference for the analysis of this compound.[8] Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound can be obtained from suppliers upon request.[2][9][10][11]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the catalytic hydrogenation of its nitro precursor, methyl 6-amino-5-nitronicotinate.[6]

Reaction Scheme:

Detailed Protocol:

-

Dissolution: Dissolve 1 gram of methyl 6-amino-5-nitronicotinate in 10 ml of methanol in a suitable reaction flask.[6]

-

Catalyst Addition: To this solution, add 0.1 g of 5% palladium on carbon (Pd/C) catalyst.[6]

-

Hydrogenation: Subject the mixture to hydrogen gas at room temperature and normal pressure. The reaction is monitored by the absorption of a stoichiometric amount of hydrogen.[6]

-

Work-up:

-

Purification: Recrystallize the residue from ethanol to yield pure this compound as yellow needle-like crystals.[6]

Expected Yield: Approximately 0.8 g.[6]

Application in Drug Development: Synthesis of Imidazopyridine Scaffolds

This compound is a key starting material for the synthesis of imidazopyridine derivatives, a class of compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antihypertensive properties.[9][12][13][14] The vicinal diamine functionality allows for the construction of the fused imidazole ring.

General Synthesis of Imidazo[4,5-b]pyridines

The synthesis of the imidazo[4,5-b]pyridine core generally involves the cyclization of a 2,3-diaminopyridine derivative with a suitable one-carbon synthon, such as an aldehyde, carboxylic acid, or their derivatives.

Experimental Workflow for Imidazopyridine Synthesis:

Caption: General workflow for the synthesis of imidazo[4,5-b]pyridine derivatives.

Case Study: Zastaprazan - A Potassium-Competitive Acid Blocker

Zastaprazan is a novel potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders.[2][15][16] Its core structure is an imidazopyridine, which can be synthesized from precursors derived from this compound.

Mechanism of Action of Zastaprazan:

Zastaprazan functions as a proton pump inhibitor (PPI) by targeting the H+/K+ ATPase enzyme in the parietal cells of the stomach lining.[4] This enzyme is responsible for the final step in gastric acid secretion.

Signaling Pathway of Gastric Acid Secretion and Inhibition by Zastaprazan:

Caption: Mechanism of Zastaprazan as a proton pump inhibitor.

By irreversibly binding to the H+/K+ ATPase, Zastaprazan effectively blocks the transport of H+ ions into the gastric lumen, thereby reducing gastric acid levels.[4]

Case Study: ABT-126 - An α7 Nicotinic Acetylcholine Receptor Agonist

ABT-126 (also known as Nelonicline) is an imidazopyridine derivative that acts as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR).[3][17][18] This receptor is implicated in cognitive processes, and its modulation has been explored for the treatment of cognitive impairment in conditions like Alzheimer's disease and schizophrenia.[3][17][18][19][20][21][22]

Role of α7 nAChR in Neuronal Signaling:

The α7 nAChR is a ligand-gated ion channel that, upon activation by agonists like acetylcholine or ABT-126, allows the influx of cations, primarily Ca²⁺. This influx triggers downstream signaling cascades that can modulate neurotransmitter release and enhance synaptic plasticity, processes crucial for learning and memory.

Simplified Signaling Pathway of α7 nAChR Activation:

Caption: Simplified signaling pathway of α7 nAChR activation by ABT-126.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in drug discovery and development. Its utility as a precursor for biologically active imidazopyridine derivatives, such as the proton pump inhibitor Zastaprazan and the α7 nAChR agonist ABT-126, highlights its importance for researchers and scientists in the pharmaceutical industry. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for the synthesis and application of this key heterocyclic building block in the pursuit of novel therapeutics.

References

- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zastaprazan citrate - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 3. alzforum.org [alzforum.org]

- 4. What is the mechanism of Zastaprazan citrate? [synapse.patsnap.com]

- 5. chemscene.com [chemscene.com]

- 6. prepchem.com [prepchem.com]

- 7. This compound | 104685-76-9 [sigmaaldrich.com]

- 8. Methyl nicotinate(93-60-7) IR Spectrum [chemicalbook.com]

- 9. Imidazopyridines as a source of biological activity and their pharmacological potentials-Infrared and Raman spectroscopic evidence of their content in pharmaceuticals and plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 104685-76-9|this compound|BLD Pharm [bldpharm.com]

- 11. 104685-76-9 | this compound | Esters | Ambeed.com [ambeed.com]

- 12. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. mdpi.com [mdpi.com]

- 15. zastaprazan | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. researchgate.net [researchgate.net]

- 18. ABT-126 monotherapy in mild-to-moderate Alzheimer’s dementia: randomized double-blind, placebo and active controlled adaptive trial and open-label extension - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Efficacy and Safety of the α7-Nicotinic Acetylcholine Receptor Agonist ABT-126 in the Treatment of Cognitive Impairment Associated With Schizophrenia: Results From a Phase 2b Randomized Controlled Study in Smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The α7 Nicotinic Agonist ABT-126 in the Treatment of Cognitive Impairment Associated with Schizophrenia in Nonsmokers: Results from a Randomized Controlled Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A phase 2 randomized, controlled trial of the α7 agonist ABT-126 in mild-to-moderate Alzheimer's dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 5,6-diaminonicotinate

For Researchers, Scientists, and Drug Development Professionals

¹H NMR Spectral Data

The proton NMR spectrum of Methyl 5,6-diaminonicotinate has been reported in different deuterated solvents. The chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the tables below.

Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆ at 400 MHz [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.94 | d | 2.0 | 1H | H-2 (Pyridine) |

| 7.15 | d | 2.0 | 1H | H-4 (Pyridine) |

| 6.24 | s | - | 2H | -NH₂ (C-6) |

| 4.90 | s | - | 2H | -NH₂ (C-5) |

| 3.73 | s | - | 3H | -OCH₃ (Methyl Ester) |

Table 2: ¹H NMR Spectral Data of this compound in CDCl₃ at 300 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Putative Assignment |

| 8.35 | s | 1H | H-2 (Pyridine) |

| 7.45 | s | 1H | H-4 (Pyridine) |

| 4.75 | s | 2H | -NH₂ |

| 3.90 | s | 3H | -OCH₃ (Methyl Ester) |

| 3.30 | s | 2H | -NH₂ |

Note: The assignments in Table 2 are putative. The two singlets at 4.75 and 3.30 ppm are assigned to the two amino groups.

¹³C NMR Spectral Data

Despite extensive searches of scientific literature and spectral databases, the experimental ¹³C NMR spectral data for this compound is not publicly available at the time of this report. Researchers requiring this data may need to acquire it experimentally.

Experimental Protocols

A general methodology for acquiring NMR spectra is provided below. The specific parameters may need to be optimized based on the instrument and sample.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

NMR Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

Nuclei: ¹H and ¹³C.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment (e.g., zg30).

-

Number of scans: 16-64 (depending on sample concentration).

-

Relaxation delay: 1-5 seconds.

-

Spectral width: Appropriate for the expected chemical shift range (e.g., -2 to 12 ppm).

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled pulse program (e.g., zgpg30).

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

Spectral width: Appropriate for the expected chemical shift range (e.g., 0 to 200 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C; CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants.

-

Logical Workflow for NMR Data Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of NMR data for the structural elucidation of an organic compound like this compound.

Caption: Workflow for NMR-based structural analysis.

References

Interpreting the ¹H NMR Spectrum of Substituted Diaminopyridines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices involved in the interpretation of ¹H Nuclear Magnetic Resonance (NMR) spectra of substituted diaminopyridines. Diaminopyridines are a crucial class of heterocyclic compounds widely employed in medicinal chemistry and drug development. Understanding their structure and substitution patterns is paramount for elucidating structure-activity relationships (SAR) and optimizing lead compounds. This guide offers a detailed exploration of their ¹H NMR characteristics, experimental protocols for spectral acquisition, and a logical workflow for spectral analysis.

Fundamental Principles of ¹H NMR Spectroscopy of Diaminopyridines

The ¹H NMR spectrum of a substituted diaminopyridine provides a wealth of information regarding its molecular structure. The key parameters to analyze are:

-

Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is indicative of the electronic environment of the proton. Protons in different chemical environments will resonate at different frequencies.

-

Integration: The area under a signal is proportional to the number of protons it represents.

-

Spin-Spin Coupling (J): The splitting of a signal into multiple lines (a multiplet) arises from the interaction of neighboring, non-equivalent protons. The magnitude of the splitting, known as the coupling constant (J), is measured in Hertz (Hz) and provides information about the connectivity and dihedral angle between the coupled protons.

The pyridine ring is an aromatic system, and its protons typically resonate in the downfield region of the ¹H NMR spectrum (generally between 7.0 and 9.0 ppm). The nitrogen atom in the ring is electron-withdrawing, which deshields the ring protons, causing them to appear at higher chemical shifts compared to benzene protons. The positions of the protons on the pyridine ring are designated as α (adjacent to the nitrogen), β, and γ.

The introduction of two amino groups, which are strong electron-donating groups, significantly influences the electronic distribution within the pyridine ring and, consequently, the chemical shifts of the ring protons. These amino groups tend to shield the ring protons, causing them to shift to a higher field (lower ppm values) compared to unsubstituted pyridine. The extent of this shielding effect depends on the position of the amino groups and any other substituents present on the ring.

Data Presentation: ¹H NMR Data for Diaminopyridine Cores

The following tables summarize the approximate ¹H NMR chemical shifts for the parent diaminopyridine isomers in a common NMR solvent like DMSO-d₆. It is important to note that chemical shifts can be influenced by the solvent, concentration, and temperature.

Table 1: Approximate ¹H NMR Chemical Shifts (ppm) of Unsubstituted Diaminopyridines in DMSO-d₆

| Compound | H-Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| 2,3-Diaminopyridine | H-4 | ~6.85 | dd | J₄,₅ = ~7.5, J₄,₆ = ~1.5 |

| H-5 | ~6.35 | t | J₅,₄ = J₅,₆ = ~7.5 | |

| H-6 | ~7.25 | dd | J₆,₅ = ~7.5, J₆,₄ = ~1.5 | |

| 2-NH₂ | ~5.5 (broad s) | s | - | |

| 3-NH₂ | ~4.5 (broad s) | s | - | |

| 2,6-Diaminopyridine | H-3, H-5 | ~5.75 | d | J₃,₄ = J₅,₄ = ~8.0 |

| H-4 | ~7.15 | t | J₄,₃ = J₄,₅ = ~8.0 | |

| 2,6-(NH₂)₂ | ~5.3 (broad s) | s | - | |

| 3,4-Diaminopyridine | H-2 | ~7.40 | d | J₂,₆ = ~1.0 |

| H-5 | ~6.50 | d | J₅,₆ = ~5.0 | |

| H-6 | ~7.55 | dd | J₆,₅ = ~5.0, J₆,₂ = ~1.0 | |

| 3-NH₂ | ~5.0 (broad s) | s | - | |

| 4-NH₂ | ~6.0 (broad s) | s | - |

Note: The signals for the amino protons (-NH₂) are often broad and may not show clear coupling. Their chemical shifts are also highly dependent on solvent and concentration due to hydrogen bonding and exchange.

Effects of Substituents

The introduction of further substituents on the diaminopyridine ring will alter the chemical shifts and coupling patterns of the remaining ring protons.

-

Electron-Donating Groups (EDGs) such as alkyl, alkoxy, and amino groups will shield the ring protons, causing them to shift to a higher field (lower ppm).

-

Electron-Withdrawing Groups (EWGs) such as nitro, cyano, and carbonyl groups will deshield the ring protons, causing them to shift to a lower field (higher ppm).

The magnitude of the shift depends on the nature of the substituent and its position relative to the proton .

Experimental Protocols

Accurate and reproducible ¹H NMR data acquisition is critical for correct spectral interpretation. The following is a generalized experimental protocol.

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that can complicate the spectrum.

-

Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample well. Common solvents for diaminopyridines include Deuterated Dimethyl Sulfoxide (DMSO-d₆), Deuterated Chloroform (CDCl₃), and Deuterated Methanol (CD₃OD). DMSO-d₆ is often a good choice as it can dissolve a wide range of compounds and its residual proton signal does not typically overlap with the aromatic region.

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard and is set to 0.00 ppm. However, for aqueous solutions, a water-soluble standard like DSS or TSP may be used.

NMR Instrument Setup and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tuning and Matching: Tune and match the probe for the ¹H frequency.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

-

Acquisition Parameters for a standard 1D ¹H NMR experiment:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: The number of scans depends on the sample concentration. For a reasonably concentrated sample, 16 or 32 scans are often sufficient.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Correct the baseline to be flat.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration: Integrate all the signals in the spectrum.

-

Advanced NMR Techniques for Structural Elucidation

For complex substituted diaminopyridines where the 1D ¹H NMR spectrum may show overlapping signals, 2D NMR techniques are invaluable.

-

COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to identify adjacent protons on the pyridine ring and its substituents.

-

TOCSY (Total Correlation Spectroscopy): Identifies all protons within a spin system, even if they are not directly coupled.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which can help in determining the stereochemistry and conformation of the molecule.

Mandatory Visualizations

Logical Workflow for Spectral Interpretation

The following diagram illustrates a systematic approach to interpreting the ¹H NMR spectrum of a substituted diaminopyridine.

Caption: A logical workflow for the interpretation of ¹H NMR spectra of substituted diaminopyridines.

Signaling Pathway Example: FAK Signaling in Cancer

Diaminopyridine and diaminopyrimidine derivatives are often investigated as kinase inhibitors in cancer drug discovery. For instance, some derivatives act as inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and survival.

Caption: A simplified diagram of the FAK signaling pathway and the inhibitory action of diaminopyridine/pyrimidine derivatives.

Conclusion

The ¹H NMR spectroscopy is an indispensable tool for the structural characterization of substituted diaminopyridines. A systematic analysis of chemical shifts, integration, and coupling constants, often supplemented with 2D NMR techniques, allows for the unambiguous elucidation of their structures. This guide provides a foundational framework for researchers in drug development to effectively utilize ¹H NMR in their studies of this important class of molecules. A thorough understanding of the principles outlined herein will facilitate more efficient and accurate structural analysis, ultimately accelerating the drug discovery process.

Mass Spectrometry and Fragmentation Analysis of Methyl 5,6-diaminonicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of Methyl 5,6-diaminonicotinate. The content is structured to serve as a valuable resource for researchers and professionals involved in the structural elucidation of heterocyclic compounds and drug development.

Introduction to this compound

This compound is a substituted pyridine derivative with a molecular formula of C₇H₉N₃O₂ and a molecular weight of 167.17 g/mol .[1][2] Its structure incorporates a pyridine ring, two primary amine groups, and a methyl ester group. Understanding its behavior under mass spectrometric conditions is crucial for its identification and characterization in various experimental settings. Aromatic compounds, such as this one, are known to produce a relatively stable molecular ion in mass spectrometry.[3]

Predicted Mass Spectrum and Fragmentation Pathways

Upon electron ionization, the molecule is expected to form a molecular ion ([M]⁺˙) at an m/z of 167. The subsequent fragmentation is likely to proceed through several key pathways, primarily involving the more labile ester and amine functionalities.

A diagram illustrating the predicted fragmentation pathways is provided below:

Caption: Predicted Fragmentation Pathway of this compound.

Quantitative Data Summary

The following table summarizes the predicted major fragments, their mass-to-charge ratio (m/z), and the corresponding neutral loss from the molecular ion.

| m/z | Proposed Fragment Structure | Neutral Loss | Notes |

| 167 | [C₇H₉N₃O₂]⁺˙ | - | Molecular Ion ([M]⁺˙) |

| 150 | [C₇H₆N₂O₂]⁺˙ | NH₃ | Loss of an amino group, likely as ammonia. |

| 136 | [C₆H₆N₃O]⁺ | ˙OCH₃ | Alpha-cleavage of the ester group with loss of a methoxy radical. This is a common fragmentation pathway for methyl esters.[3][5] |

| 108 | [C₅H₆N₃]⁺ | ˙COOCH₃ or CO + ˙OCH₃ | Loss of the entire methoxycarbonyl radical or sequential loss of carbon monoxide from the m/z 136 fragment. |

| 81 | [C₄H₅N₂]⁺ | HCN | Loss of hydrogen cyanide from the pyridine ring, a characteristic fragmentation for nitrogen-containing heterocycles. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This section outlines a general experimental protocol for obtaining the mass spectrum of this compound.

4.1. Sample Preparation

-

Compound Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities.

-

Solvent Selection: Dissolve a small amount of the sample (typically 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Introduction Method: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solid samples) or through a gas chromatograph (GC-MS) for volatile samples.

4.2. Mass Spectrometer Parameters

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns)

-

Ion Source Temperature: 200-250 °C

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40-400

4.3. Data Acquisition and Analysis

-

Acquire the mass spectrum, ensuring a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern by identifying the major fragment ions and calculating the neutral losses.

-

Compare the observed fragmentation pattern with the predicted pathways and known fragmentation mechanisms of related compounds.

A generalized workflow for this experimental process is depicted below:

Caption: General Experimental Workflow for Mass Spectrometry Analysis.

Conclusion

The fragmentation pattern of this compound under electron ionization is predicted to be dominated by cleavages associated with the methyl ester group, followed by fragmentation of the pyridine ring. The key fragments are anticipated at m/z 136 (loss of ˙OCH₃) and m/z 108 (loss of ˙COOCH₃). This technical guide provides a foundational understanding for researchers to interpret the mass spectrum of this and structurally related compounds, aiding in their identification and further investigation in the context of drug discovery and development.

References

Probing the Molecular Architecture: An In-depth Technical Guide to the FTIR Analysis of Methyl 5,6-diaminonicotinate

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Fourier-Transform Infrared (FTIR) Spectroscopy of Methyl 5,6-diaminonicotinate, a Key Building Block in Pharmaceutical Synthesis.

This technical guide provides a detailed exploration of the functional group analysis of this compound using Fourier-Transform Infrared (FTIR) spectroscopy. The document outlines the expected vibrational frequencies, offers a comprehensive experimental protocol for sample analysis, and presents a logical workflow for the analytical process. This guide is intended to serve as a vital resource for professionals in pharmaceutical research and development, enabling accurate and efficient characterization of this important chemical compound.

Predicted FTIR Spectral Data for this compound

This compound possesses a unique arrangement of functional groups, including two primary aromatic amine groups, a methyl ester, and a substituted pyridine ring. Each of these moieties exhibits characteristic absorption bands in the infrared spectrum. The expected vibrational modes and their corresponding wavenumber ranges are summarized in the table below. This data is predictive and based on established principles of infrared spectroscopy for analogous functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Asymmetric & Symmetric N-H Stretch | Primary Aromatic Amine (NH₂) | 3500 - 3300 | Medium - Strong |

| C-H Stretch (Aromatic) | Pyridine Ring | 3100 - 3000 | Medium - Weak |

| C-H Stretch (Asymmetric & Symmetric) | Methyl Group (CH₃) | 2995 - 2850 | Medium - Weak |

| C=O Stretch | Methyl Ester | 1730 - 1715 | Strong |

| N-H Bend (Scissoring) | Primary Aromatic Amine (NH₂) | 1650 - 1580 | Medium - Strong |

| C=C & C=N Ring Stretch | Pyridine Ring | 1600 - 1400 | Medium - Strong |

| C-H Bend (Asymmetric & Symmetric) | Methyl Group (CH₃) | 1470 - 1370 | Medium |

| C-N Stretch | Aromatic Amine | 1335 - 1250 | Strong |

| C-O Stretch (Asymmetric & Symmetric) | Methyl Ester | 1300 - 1000 | Strong, two bands |

| C-H Out-of-Plane Bend | Pyridine Ring | 900 - 675 | Medium - Strong |

| N-H Wag | Primary Aromatic Amine (NH₂) | 910 - 665 | Broad, Medium |

Experimental Protocol: FTIR Analysis of Solid Samples

This section details two common and effective methods for the FTIR analysis of solid powder samples like this compound: the Potassium Bromide (KBr) Pellet Technique and Attenuated Total Reflectance (ATR).

Method 1: Potassium Bromide (KBr) Pellet Technique

This classic transmission method provides high-quality spectra when executed correctly.

Materials and Equipment:

-

FTIR Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet die set (e.g., 13 mm)

-

Spectroscopy-grade Potassium Bromide (KBr), dried

-

Spatula and analytical balance

-

Heat lamp or drying oven

Procedure:

-

Drying: Dry the spectroscopy-grade KBr powder in an oven at approximately 110°C for at least 2-4 hours to remove any adsorbed water, which has strong IR absorption bands that can interfere with the sample spectrum.[1] Allow to cool in a desiccator.

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample.[2][3]

-

Mixing: Weigh approximately 100-200 mg of the dried KBr.[2] Add the sample to the KBr in an agate mortar.

-

Grinding: Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained.[1][2][4] The goal is to disperse the sample particles uniformly within the KBr matrix.[1]

-

Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in a hydraulic press.

-

Pressing: Apply pressure gradually, typically in the range of 8-10 metric tons for a 13 mm die, to form a thin, transparent, or translucent pellet.[1][5][6] Holding the pressure for 1-2 minutes can help create a more uniform pellet.[1]

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty sample compartment. Then, acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The final spectrum will be the ratio of the sample scan to the background scan.

Method 2: Attenuated Total Reflectance (ATR) Technique

ATR is a modern, rapid, and non-destructive method that requires minimal sample preparation.[7][8]

Materials and Equipment:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol) and lint-free wipes

Procedure:

-

Background Scan: Ensure the ATR crystal surface is clean.[2] Take a background measurement with the clean, empty ATR crystal.[9]

-

Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring the crystal surface is completely covered.[7]

-

Apply Pressure: Use the ATR's pressure clamp to apply firm and consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is critical for obtaining a high-quality spectrum.[2][7][9]

-

Data Acquisition: Collect the FTIR spectrum over the desired range.

-

Cleaning: After the measurement, release the pressure, remove the sample powder, and clean the crystal surface thoroughly with a suitable solvent and a soft, non-abrasive wipe.[7]

Logical Workflow for FTIR Analysis

The following diagram illustrates the logical progression of steps involved in the FTIR analysis of a chemical compound, from initial preparation to final data interpretation.

Caption: Logical workflow for FTIR analysis.

This guide provides a foundational understanding for the FTIR analysis of this compound. By correlating the predicted absorption bands with experimentally obtained spectra, researchers can confidently verify the identity and purity of this compound, ensuring the integrity of their synthetic and developmental processes.

References

- 1. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. scienceijsar.com [scienceijsar.com]

- 4. shimadzu.com [shimadzu.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pelletpressdiesets.com [pelletpressdiesets.com]

- 7. agilent.com [agilent.com]

- 8. mt.com [mt.com]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

A Technical Guide to the Solubility of Methyl 5,6-diaminonicotinate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of Methyl 5,6-diaminonicotinate, a key intermediate in pharmaceutical synthesis. A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. This guide, therefore, provides a framework for researchers to systematically determine the solubility of this compound. It outlines established experimental protocols, offers a qualitative solubility prediction based on its structural characteristics, and provides a template for data presentation. The included experimental workflow diagram is designed to guide researchers through a robust solubility determination process.

Introduction

This compound (CAS No. 104685-76-9) is a substituted pyridine derivative with a molecular formula of C₇H₉N₃O₂ and a molecular weight of 167.17 g/mol .[1] Its structure, featuring a pyridine ring, two amino groups, and a methyl ester, makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Understanding its solubility in a range of organic solvents is a critical first step in process development, formulation, and purification strategies.

Qualitative Solubility Profile

Based on the chemical structure of this compound, a qualitative assessment of its likely solubility can be made. The presence of two primary amino groups and a methyl ester group suggests the molecule has polar characteristics and the capacity for hydrogen bonding.[2][3] The pyridine ring itself is a polar aromatic system.[4]

Therefore, it is anticipated that this compound will exhibit higher solubility in polar organic solvents and may have limited solubility in non-polar hydrocarbon solvents. The principle of "like dissolves like" suggests that:

-

High to Moderate Solubility is Expected in:

-

Polar Protic Solvents: Methanol, Ethanol (recrystallization from ethanol is mentioned in a synthesis procedure, indicating some solubility).[1]

-

Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile, Acetone.

-

-

Lower Solubility is Expected in:

-

Non-polar Aromatic Solvents: Toluene.

-

Non-polar Aliphatic Solvents: Hexane, Heptane.

-

Moderately Polar Solvents: Ethyl acetate, Dichloromethane, Tetrahydrofuran (THF).

-

It is important to note that these are predictions, and experimental verification is essential.

Quantitative Solubility Data

As previously stated, no specific quantitative solubility data for this compound was found in the reviewed literature. To facilitate the systematic collection and comparison of experimentally determined solubility data, the following table is provided as a template.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used | Notes |

| Methanol | |||||

| Ethanol | |||||

| Isopropanol | |||||

| Acetone | |||||

| Acetonitrile | |||||

| Tetrahydrofuran (THF) | |||||

| Ethyl Acetate | |||||

| Dichloromethane (DCM) | |||||

| Toluene | |||||

| N,N-Dimethylformamide (DMF) | |||||

| Dimethyl Sulfoxide (DMSO) | |||||

| Other (Specify) |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents.

Isothermal Equilibrium Shake-Flask Method

This is a widely accepted method for determining equilibrium solubility.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary study can determine the time to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

Calculation: Calculate the solubility by taking into account the dilution factor. The results can be expressed in mg/mL or mol/L.

High-Throughput Screening (HTS) Method

For rapid screening of solubility in multiple solvents, a smaller scale HTS approach can be employed.

Objective: To quickly assess the approximate solubility of this compound in a large number of solvents.

Materials:

-

96-well plates (chemically resistant)

-

Automated liquid handler (optional)

-

Plate shaker

-

Plate reader (UV-Vis or other detection method)

-

This compound

-

A library of organic solvents

Procedure:

-

Dispensing: Dispense a known amount of solid this compound into each well of the 96-well plate.

-

Solvent Addition: Add a known volume of each solvent to the respective wells.

-

Equilibration: Seal the plate and shake at a controlled temperature for a predetermined period.

-

Analysis: After allowing any undissolved solid to settle, measure the concentration of the dissolved compound in the supernatant using a plate reader. This can be done by UV-Vis absorbance if the compound has a suitable chromophore and the solvent is transparent in that region.

-

Data Processing: The absorbance readings can be used to rank the solvents by solubility or to estimate the solubility based on a calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal equilibrium shake-flask method for determining solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not currently published, this guide provides the necessary tools for researchers to generate this data. The provided experimental protocols and data presentation template will aid in the systematic evaluation of its solubility, which is essential for the successful development of processes and formulations involving this compound. The qualitative assessment based on its chemical structure serves as a preliminary guide for solvent selection. It is recommended that the experimental procedures outlined herein be followed to obtain reliable and reproducible solubility data.

References

Physical properties of "Methyl 5,6-diaminonicotinate": melting point, appearance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of Methyl 5,6-diaminonicotinate, a key intermediate in pharmaceutical synthesis. The information is curated for professionals in research and drug development.

Physical and Chemical Properties

This compound is a heterocyclic compound with significant applications in the synthesis of complex organic molecules. A summary of its key physical properties is presented below.

| Property | Value | Source |

| Appearance | Yellow needle-like crystals | [1] |

| Physical Form | Solid | [2] |

| Melting Point | 154°-155° C | [1] |

| Molecular Formula | C₇H₉N₃O₂ | [3][4] |

| Molecular Weight | 167.17 g/mol | [4] |

| CAS Number | 104685-76-9 | [2][4] |

Experimental Protocol: Synthesis and Purification

The following section details the experimental methodology for the synthesis and purification of this compound, from which its physical properties were determined.[1]

Objective: To synthesize this compound through the reduction of methyl 6-amino-5-nitronicotinate.

Materials:

-

Methyl 6-amino-5-nitronicotinate (1 gram)

-

Methanol (10 ml)

-

5% Palladium on carbon (0.1 g)

-

Hydrogen gas

-

Ethanol

Procedure:

-

1 gram of methyl 6-amino-5-nitronicotinate was dissolved in 10 ml of methanol.

-

To this solution, 0.1 g of 5% palladium on carbon was added as a catalyst.

-

Hydrogen gas was introduced and absorbed at room temperature under normal pressure.

-

The reaction was monitored until the stoichiometric amount of hydrogen was absorbed.

-

Upon completion, the catalyst was removed from the reaction mixture by filtration.

-

The solvent (methanol) was removed by evaporation.

-

The resulting residue was recrystallized from ethanol to yield pure this compound.

Results: The process yielded 0.8 g of this compound, which presented as yellow needle-like crystals with a melting point of 154°-155° C.[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

This technical guide provides essential information on the physical properties and synthesis of this compound, a compound of interest in pharmaceutical research and development. The provided data and protocols are intended to support further scientific inquiry and application.

References

An In-Depth Technical Guide to the Chemical Reactivity and Stability of Methyl 5,6-diaminonicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5,6-diaminonicotinate is a key intermediate in the synthesis of a variety of pharmacologically active compounds, particularly those targeting nicotinic acetylcholine receptors and other signaling pathways.[1] Its utility in drug discovery and development necessitates a thorough understanding of its chemical reactivity and stability. This technical guide provides a comprehensive overview of the known and predicted chemical behavior of this compound, including its synthesis, reactivity with common reagents, potential degradation pathways, and recommended handling and storage conditions. Detailed experimental protocols for its synthesis and a representative cyclization reaction are provided, along with structured data tables and diagrams to facilitate understanding and application in a research setting.

Chemical and Physical Properties

This compound is a solid, typically appearing as yellow needle-like crystals.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 104685-76-9 | [3] |

| Molecular Formula | C₇H₉N₃O₂ | [3] |

| Molecular Weight | 167.17 g/mol | [3] |

| Melting Point | 154-155 °C | [2] |

| Purity | ≥95% | [4] |

| Appearance | Solid, yellow needle-like crystals | [2] |

Synthesis

The most commonly cited synthesis of this compound involves the reduction of its nitro precursor, methyl 6-amino-5-nitronicotinate.

Experimental Protocol: Synthesis of this compound[2]

Materials:

-

Methyl 6-amino-5-nitronicotinate (1.0 g)

-

Methanol (10 mL)

-

5% Palladium on carbon (0.1 g)

-

Hydrogen gas

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve 1.0 g of methyl 6-amino-5-nitronicotinate in 10 mL of methanol.

-

Add 0.1 g of 5% palladium on carbon to the solution.

-

Absorb hydrogen gas into the mixture at room temperature under normal pressure.

-

Monitor the reaction until the stoichiometric amount of hydrogen is absorbed.

-

Remove the catalyst by filtration.

-

Evaporate the solvent from the filtrate.

-

Recrystallize the resulting residue from ethanol to yield this compound.

Expected Yield: 0.8 g of yellow needle-like crystals.

Caption: Synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the nucleophilicity of the two amino groups and the electrophilicity of the methyl ester. The ortho-diamine arrangement on the pyridine ring is a key structural feature that allows for specific cyclization reactions.

Reactivity of the Amino Groups

The two amino groups are nucleophilic and can react with a variety of electrophiles. The ortho-positioning of these groups makes the molecule an excellent precursor for the synthesis of fused heterocyclic systems.

A characteristic reaction of ortho-diamines is their condensation with α-dicarbonyl compounds to form pyrazine rings. In the case of this compound, this leads to the formation of pyrido[2,3-b]pyrazine derivatives, which are of interest in medicinal chemistry for their potential as kinase inhibitors and anti-cancer agents.[5]

Experimental Protocol: Synthesis of Methyl 2,3-dimethylpyrido[2,3-b]pyrazine-7-carboxylate (A Representative Cyclization)

Materials:

-

This compound

-

Diacetyl (2,3-butanedione)

-

Ethanol

-

Acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add an equimolar amount of diacetyl to the solution.

-

Add a catalytic amount of acetic acid.

-

Reflux the mixture and monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration.

-

Wash the product with cold ethanol and dry under vacuum.

Caption: Cyclization of this compound.

Reactivity of the Methyl Ester

The methyl ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be converted to amides through reaction with amines, often requiring catalytic activation.[6]

Chemical Stability

The stability of this compound is crucial for its storage, handling, and use in multi-step syntheses. While specific forced degradation studies on this molecule are not widely published, its stability can be inferred from data on similar compounds, particularly 3,4-diaminopyridine.

General Stability and Storage

This compound is reported to be stable under recommended storage conditions.[7] It should be stored in a cool, dry place, protected from light, and under an inert atmosphere.

| Storage Condition | Recommendation |

| Temperature | Room temperature or 2-8°C[7] |

| Atmosphere | Inert gas[1] |

| Light | Keep in a dark place |

Predicted Degradation Pathways

Based on the chemistry of diaminopyridines and methyl nicotinate esters, the following degradation pathways are likely:

-

Oxidative Degradation: The amino groups are susceptible to oxidation. Studies on 3,4-diaminopyridine have shown that under oxidative stress (e.g., with hydrogen peroxide), it can degrade to form nitro- and N-oxide derivatives.[8][9] It is predicted that this compound would follow a similar degradation pathway. The salt form of the compound is likely to be more stable to oxidation than the free base.[8][9]

-

Hydrolytic Degradation: The methyl ester group is susceptible to hydrolysis, which would result in the formation of 5,6-diaminonicotinic acid and methanol. This reaction is expected to be accelerated under acidic or basic conditions.

Caption: Predicted Degradation Pathways.

Handling and Safety

This compound is considered hazardous.[7] It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[7] It may also cause respiratory irritation.[7]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety goggles with side-shields.[7]

-

Hand Protection: Protective gloves.[7]

-

Skin and Body Protection: Impervious clothing.[7]

-

Respiratory Protection: Suitable respirator.[7]

Handling Procedures:

-

Avoid inhalation, and contact with eyes and skin.[7]

-

Use only in well-ventilated areas.[7]

-

Avoid dust and aerosol formation.[7]

Conclusion

This compound is a valuable and versatile building block in pharmaceutical and chemical research. Its reactivity is centered around the nucleophilic amino groups, which readily undergo cyclization reactions, and the electrophilic methyl ester, which can be hydrolyzed or amidated. While generally stable under proper storage conditions, it is susceptible to oxidative and hydrolytic degradation. A thorough understanding of these properties is essential for its effective use in the synthesis of complex target molecules and for ensuring the quality and stability of resulting products. Further forced degradation studies would be beneficial to quantitatively assess its stability profile and definitively identify its degradation products.

References

- 1. This compound [myskinrecipes.com]

- 2. prepchem.com [prepchem.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound - Anichem [anichemllc.com]

- 5. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]

- 7. chemscene.com [chemscene.com]

- 8. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reaction of Methyl 5,6-diaminonicotinate with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5,6-diaminonicotinate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a pyridine ring substituted with two adjacent amino groups and a methyl ester, offers multiple reactive sites for electrophilic attack. This guide provides a comprehensive overview of the reactivity of this compound with various electrophiles, focusing on the formation of fused heterocyclic systems such as imidazo[4,5-b]pyridines and quinoxalines. This document details key reaction pathways, experimental protocols, and quantitative data to facilitate its application in research and development.

Core Reactivity: Cyclocondensation Reactions

The primary mode of reactivity of this compound with electrophiles containing two electrophilic centers is through cyclocondensation reactions. The ortho-diamine functionality readily reacts with dicarbonyl compounds, aldehydes, and their derivatives to form stable, fused heterocyclic ring systems. This reactivity is analogous to that of ortho-phenylenediamines, which are well-established precursors for benzimidazoles and quinoxalines.

Reaction with Aldehydes: Formation of Imidazo[4,5-b]pyridines

The reaction of this compound with aldehydes is a key method for the synthesis of methyl 2-substituted-1H-imidazo[4,5-b]pyridine-6-carboxylates. This transformation is typically achieved through an oxidative cyclocondensation.

A common and effective method involves the reaction of a 2,3-diaminopyridine derivative with the sodium bisulfite adduct of an aromatic aldehyde. This two-step, one-pot procedure generally affords good yields of the desired imidazo[4,5-b]pyridine derivatives.

Logical Relationship: Synthesis of Imidazo[4,5-b]pyridines

Caption: Reaction pathway for imidazo[4,5-b]pyridine synthesis.

Experimental Protocol: Synthesis of Methyl 2-phenyl-1H-imidazo[4,5-b]pyridine-6-carboxylate [1]

This protocol is adapted from the synthesis of analogous 2-(substituted-phenyl)imidazo[4,5-b]pyridines.

Materials:

-

This compound

-

Benzaldehyde

-

Sodium metabisulfite (Na₂S₂O₅)

-

Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Ethyl acetate

-

Hexane

Procedure:

-

A mixture of benzaldehyde (1.1 mmol) and sodium metabisulfite (1.1 mmol) in water (5 mL) is stirred at room temperature for 30 minutes to form the sodium bisulfite adduct.

-

This compound (1.0 mmol) is added to the mixture, and the reaction is heated to 80 °C and stirred for 4-6 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and the precipitated product is collected by filtration.

-

The crude product is washed with water and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Quantitative Data: Representative Yields for Imidazo[4,5-b]pyridine Synthesis

The following table provides representative yields for the synthesis of various 2-aryl-1H-imidazo[4,5-b]pyridines from 2,3-diaminopyridine and the corresponding aldehyde adducts. Similar yields can be expected for reactions with this compound.

| Aldehyde Reactant | Product | Typical Yield (%) |

| Benzaldehyde | Methyl 2-phenyl-1H-imidazo[4,5-b]pyridine-6-carboxylate | 85-95 |

| 4-Chlorobenzaldehyde | Methyl 2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate | 80-90 |

| 4-Methoxybenzaldehyde | Methyl 2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate | 88-96 |

| 4-Nitrobenzaldehyde | Methyl 2-(4-nitrophenyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate | 75-85 |

Reaction with Dicarbonyl Compounds: Formation of Quinoxalines

The reaction of ortho-diamines with 1,2-dicarbonyl compounds provides a direct route to quinoxaline derivatives. This compound is expected to react similarly to yield methyl quinoxaline-6-carboxylates. This condensation reaction is often catalyzed by acids and can proceed under mild conditions.

Experimental Workflow: Quinoxaline Synthesis

References

Methyl 5,6-diaminonicotinate: A Technical Guide to Safe Storage and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the proper storage and handling of Methyl 5,6-diaminonicotinate. Adherence to these guidelines is crucial for maintaining the integrity of the compound and ensuring the safety of laboratory personnel. This document outlines recommended storage conditions, appropriate handling procedures, and detailed experimental protocols for common laboratory practices.

Storage Conditions

Proper storage of this compound is essential to prevent degradation and maintain its purity. The following table summarizes the recommended storage parameters.

| Parameter | Recommendation | Source(s) |

| Temperature | For long-term storage, a refrigerated temperature of 4°C is recommended.[1][2] For shorter periods, storage at room temperature is acceptable. | |

| Atmosphere | Store under an inert atmosphere, such as argon or nitrogen. | [3] |

| Light | Protect from light by storing in a dark place or using an amber vial.[1][2] | |

| Container | Keep in a tightly sealed container to prevent exposure to air and moisture. |

Handling Precautions

This compound is an air-sensitive compound and should be handled with care to avoid degradation and ensure personnel safety.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The following PPE is recommended:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Due to the amine functional groups in this compound, standard nitrile gloves may offer only short-term splash protection.[4][5][6][7] For prolonged contact or when handling larger quantities, butyl or PVC gloves are recommended as they provide better resistance to amines.[8]

-

Body Protection: A laboratory coat or chemical-resistant apron.

-

Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted respirator with an appropriate cartridge is advised.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a glovebox.

-

Inert Atmosphere: For transfers and manipulations of the solid, the use of a glovebox or Schlenk line is highly recommended to maintain an inert atmosphere and prevent oxidation.

Experimental Protocols

The following are detailed methodologies for common laboratory procedures involving this compound.

Weighing the Solid Compound

Accurate weighing of this air-sensitive compound requires a controlled environment to prevent degradation.

Method 1: Weighing in a Glovebox

This is the preferred method for accurate and safe weighing.

-

Preparation: Ensure the glovebox has a stable inert atmosphere (low oxygen and moisture levels). Place a calibrated analytical balance inside the glovebox.

-

Material Transfer: Introduce the sealed container of this compound, a clean spatula, and a tared weighing vessel into the glovebox antechamber.

-

Purging: Cycle the antechamber with inert gas multiple times to remove air before transferring the items into the main chamber.

-

Weighing: Inside the glovebox, carefully open the container and transfer the desired amount of the solid to the tared weighing vessel using the spatula.

-

Sealing: Securely seal the weighing vessel and the main container of this compound before removing them from the glovebox.

Method 2: Weighing Under an Inert Gas Stream

This method can be used if a glovebox is not available but requires careful execution.

-

Setup: Place a tared vial on an analytical balance.

-

Inert Gas Flow: Direct a gentle stream of inert gas (e.g., from a nitrogen line with a needle adapter) into the opening of the vial to create a positive pressure and displace the air.

-

Transfer: Briefly remove the inert gas stream and quickly add the approximate amount of this compound to the vial.

-

Re-purge and Seal: Immediately re-introduce the inert gas stream and then quickly seal the vial.

-

Final Weight: The exact weight can be determined by difference.

Preparation of a Solution

Preparing a solution of this compound requires maintaining an inert atmosphere to prevent degradation of the compound in solution.

-

Solvent Degassing: The solvent to be used should be thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period (e.g., 30-60 minutes).

-